
1-Benzyl-2-pyrrolidinone
Overview
Description
1-Benzyl-2-pyrrolidinone (CAS 5291-77-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It is a colorless to yellow liquid at room temperature, with a density of 1.090–1.095 g/mL and a refractive index of ~1.55 . The compound is synthesized via the reaction of γ-butyrolactone with benzylamine under phosphoric acid catalysis, achieving a high yield of 91.6% under optimized conditions (temperature: 180–210°C, reaction time: 2 h) .
Key applications include its use as an intermediate in pharmaceuticals (e.g., orexin receptor antagonists ) and as a precursor for substituted malonamates . Its safety profile classifies it as an irritant (Xi symbol), with a flash point >112°C and slight water solubility .
Preparation Methods
N-Benzylation of 2-Pyrrolidone
Method Overview
The most common and direct method to prepare 1-benzyl-2-pyrrolidinone involves the nucleophilic substitution reaction of 2-pyrrolidone with a benzyl halide (e.g., benzyl chloride) in the presence of a base. This reaction typically occurs under reflux conditions in an organic solvent such as benzene, toluene, or xylene, with an alkaline alcoholate as the base.
Reaction Conditions and Procedure
- Reactants: 2-pyrrolidone and benzyl chloride (or other benzyl halides like bromide or iodide)
- Base: Sodium or potassium alkoxide (e.g., sodium methoxide)
- Solvent: Aromatic hydrocarbons (benzene, toluene, xylene)
- Temperature: Reflux temperature (~80-110°C depending on solvent)
- Time: Approximately 8 hours
Reaction Mechanism
The nitrogen atom of 2-pyrrolidone acts as a nucleophile, attacking the electrophilic benzyl halide, resulting in N-benzylation and formation of this compound.
Yield and Purification
- Typical yields are around 80-85%.
- The product is purified by vacuum distillation.
- Boiling point under reduced pressure: approximately 148-150°C at 23 mm Hg.
Parameter | Details |
---|---|
Starting material | 2-pyrrolidone |
Alkylating agent | Benzyl chloride |
Base | Sodium methoxide |
Solvent | Toluene |
Temperature | Reflux (~110°C) |
Reaction time | 8 hours |
Yield | ~82% |
Purification | Vacuum distillation |
Product boiling point | 148-150°C (23 mm Hg) |
Catalytic Hydrogenation of N-Benzylsuccinimide
Industrial Method
An alternative industrial method involves catalytic hydrogenation of N-benzylsuccinimide to yield this compound. This method is advantageous for scale-up due to its efficiency and fewer purification steps.
Reaction Conditions
- Starting material: N-benzylsuccinimide
- Catalyst: Raney nickel or other hydrogenation catalysts
- Hydrogen pressure: Elevated (e.g., 50-150 kg/cm²)
- Temperature: Around 100°C
- Solvent: Ethanol or other suitable solvents
Process Summary
Hydrogenation reduces the imide ring to the lactam ring of this compound. The reaction is carried out in an autoclave under controlled pressure and temperature, followed by filtration of the catalyst and distillation of the product.
Parameter | Details |
---|---|
Starting material | N-benzylsuccinimide |
Catalyst | Raney nickel |
Hydrogen pressure | 50-150 kg/cm² |
Temperature | ~100°C |
Solvent | Ethanol |
Yield | High (not explicitly stated) |
Purification | Filtration and distillation |
Multi-Step Synthesis via N-Benzyl-2-nitromethylene-pyrrolidine Intermediate
Detailed Synthetic Route
This method involves several steps starting from 2-pyrrolidone:
- N-Benzylation: 2-pyrrolidone reacts with benzyl chloride in the presence of an alkaline alcoholate to form N-benzyl-2-pyrrolidone.
- Alkylation and Nitromethane Addition: N-benzyl-2-pyrrolidone is reacted with a lower alkyl sulfate (e.g., dimethyl sulfate), sodium alkoxide, and nitromethane to form N-benzyl-2-nitromethylene-pyrrolidine.
- Catalytic Hydrogenation: The nitromethylene intermediate is hydrogenated over Raney nickel under hydrogen pressure to yield N-benzyl-2-aminomethyl-pyrrolidine.
- Final Hydrogenation: Further hydrogenation and purification steps yield 2-aminomethyl-pyrrolidine.
While this route is primarily aimed at producing 2-aminomethyl-pyrrolidine, the intermediate N-benzyl-2-pyrrolidone corresponds to this compound and can be isolated with high purity.
Reaction Conditions and Yields
Step | Conditions | Yield (%) | Notes |
---|---|---|---|
N-Benzylation | Benzyl chloride, alkaline alcoholate, reflux | 82 | Product boiling point 148-150°C |
Alkylation + Nitromethane | Dimethyl sulfate, sodium methoxide, 65°C | 71 | Crystallization step involved |
Hydrogenation (nitromethylene) | Raney nickel, H2 pressure 50-145 kg/cm², 100°C | 94 | High purity intermediate |
Final hydrogenation | Raney nickel, HCl solution, H2 pressure 100-130 kg/cm², 100°C | 78 | Final amine product |
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
---|---|---|---|---|---|
N-Benzylation of 2-pyrrolidone | 2-pyrrolidone, benzyl chloride | Sodium methoxide, toluene, reflux | ~82 | Simple, direct | Common lab-scale method |
Catalytic hydrogenation of N-benzylsuccinimide | N-benzylsuccinimide | Raney nickel, H2, ethanol, 100°C | High | Scalable, industrial | Requires imide precursor |
Multi-step via nitromethylene intermediate | 2-pyrrolidone, benzyl chloride, dimethyl sulfate, nitromethane | Alkaline alcoholate, Raney nickel, H2, reflux | 71-94 (intermediates) | High purity intermediates | Complex, multi-step |
Condensation of benzylamine with chloroacetic acid derivatives | Benzylamine, chloroacetic acid | Esterification, cyclization | Not specified | Alternative synthetic route | For positional isomer |
Research Findings and Notes
- The N-benzylation of 2-pyrrolidone is well-established and yields high purity this compound suitable for further chemical transformations.
- Catalytic hydrogenation methods provide an industrially viable route with good yields and scalability.
- Multi-step syntheses involving nitromethylene intermediates offer access to related amine derivatives but can be adapted to isolate this compound.
- Reaction conditions such as solvent choice, base strength, temperature, and reaction time critically influence yield and purity.
- Purification typically involves vacuum distillation and crystallization steps to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: It can be reduced to N-benzylpyrrolidine using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).
Common Reagents and Conditions:
Reduction: Lithium N,N-dialkylaminoborohydrides in THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Reduction: N-benzylpyrrolidine.
Substitution: Depending on the nucleophile used, various substituted pyrrolidinones can be formed.
Scientific Research Applications
1-Benzyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula . It is a derivative of pyrrolidinone with a benzyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound has versatile applications across medicinal chemistry, organic synthesis, and scientific research.
Scientific Research Applications
This compound is utilized in various scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is used in studying enzyme inhibitors and receptor ligands.
- Industry It is used in producing specialty chemicals and as an intermediate in organic synthesis.
Chemical Reactions
This compound undergoes several chemical reactions:
- Reduction It can be reduced to N-benzylpyrrolidine using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).
- Substitution It participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.
Biochemical Analysis
This compound plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Pyrrolidinone derivatives have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. It can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular processes and functions.
Patents
Mechanism of Action
The mechanism of action of 1-Benzyl-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues of 1-benzyl-2-pyrrolidinone, emphasizing differences in substituents, synthesis, and applications:
Key Differences and Implications
Substituent Position and Reactivity: The position of the ketone group (C2 vs. C3) significantly affects reactivity. For example, 1-benzylpyrrolidin-3-one (CAS 775-16-6) lacks the same electronic environment as this compound, altering its participation in nucleophilic reactions . Derivatives like 3-benzoyl-N-vinylpyrrolidin-2-one (CAS 125330-80-5) introduce additional functional groups (benzoyl, vinyl), enabling diverse reactivity in cyclization and substitution reactions .
Biological Activity: 1-Acyl-2-benzylpyrrolidines exhibit potent dual orexin receptor antagonism (e.g., compound 25 in , LC-MS [M+H]⁺ = 453.12), attributed to the acyl group enhancing receptor binding . In contrast, this compound itself lacks direct bioactivity but serves as a scaffold for bioactive derivatives .
Synthetic Accessibility: Racemic malonamates (e.g., compounds 12 and 13 in ) derived from this compound require chiral resolution for enantioselective applications, limiting their utility in asymmetric synthesis .
Physical Properties: this compound is a liquid, while solid-state derivatives like 4-(1H-benzimidazol-2-yl)-1-benzyl-2-pyrrolidinone likely exhibit higher melting points due to increased molecular rigidity .
Research Findings and Trends
- Pharmaceutical Development: this compound derivatives are prioritized in orexin receptor antagonist research due to their blood-brain barrier permeability and receptor affinity .
- Catalysis: The compound’s derivatives are explored in asymmetric catalysis, leveraging pyrrolidinone’s ability to stabilize transition states .
- Limitations : Racemic mixtures in malonamate derivatives (e.g., ) highlight the need for enantioselective synthesis methods to improve therapeutic efficacy.
Biological Activity
1-Benzyl-2-pyrrolidinone (C11H13NO) is a heterocyclic organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic uses, supported by data tables and research findings.
Biochemical Interactions:
this compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It has been shown to undergo reduction in tetrahydrofuran with lithium N,N-dialkylaminoborohydrides, yielding N-benzylpyrrolidine, which further illustrates its reactivity.
Cellular Effects:
The compound affects several cellular processes, including:
- Cell Signaling: Modulates pathways that regulate gene expression and cellular metabolism.
- Growth and Differentiation: Alters cell growth dynamics and differentiation processes.
- Apoptosis: Influences programmed cell death mechanisms, potentially providing therapeutic benefits in cancer treatment.
Pharmacological Activities
This compound has been studied for various pharmacological effects:
Neuroprotective Effects
A study highlighted the neuroprotective properties of this compound, demonstrating its ability to enhance cognitive functions in animal models. The compound was shown to improve learning and memory capabilities by modulating neurotransmitter systems .
Antimicrobial Activity
Research conducted on various bacterial strains indicated that this compound possesses significant antimicrobial activity. The effectiveness varied with concentration, showcasing a clear dose-response relationship that is crucial for therapeutic applications.
Dosage and Toxicity
The biological activity of this compound is influenced by dosage:
- Low Doses: Beneficial effects such as antimicrobial and anti-inflammatory activities.
- High Doses: Potential toxic effects, including cellular damage or organ toxicity. Establishing optimal dosages is critical for safe therapeutic use.
Metabolic Pathways
The compound participates in various metabolic pathways, interacting with enzymes that facilitate its conversion into active metabolites. This biotransformation is essential for understanding its pharmacokinetics and potential therapeutic effects.
Q & A
Q. Basic: What synthetic methodologies are commonly used to prepare 1-Benzyl-2-pyrrolidinone in academic settings?
Answer:
this compound is typically synthesized via N-benzylation of 2-pyrrolidinone . A standard procedure involves reacting 2-pyrrolidinone with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. For example, in a microwave-assisted synthesis, 2-fluorobenzaldehyde was reacted with dialkylamine and potassium carbonate at 150°C for 20 hours, followed by extraction and purification . Another approach involves N-benzylation of benzolactam intermediates, though this may require protective group strategies (e.g., t-butoxycarbonyl) to avoid side reactions . Key characterization methods include 1H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidinyl protons) and HPLC for purity validation .
Q. Basic: How can researchers ensure high purity of this compound for sensitive experiments?
Answer:
Purity is critical for reproducibility. Commercial batches often specify ≥95% purity (HPLC) , but researchers should verify this via:
- Chromatographic purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.
- Recrystallization : From ethanol or dichloromethane, given its melting point of 89°C .
- Spectroscopic validation : IR spectroscopy (carbonyl stretch ~1680 cm⁻¹) and GC-MS to detect volatile impurities .
Store under inert conditions (argon) in sealed glass containers to prevent oxidation .
Q. Advanced: How does this compound serve as a precursor in drug discovery, such as for orexin receptor antagonists?
Answer:
The compound’s pyrrolidinone scaffold is a versatile building block for central nervous system (CNS) drug candidates . For example, it was used to synthesize (S)-2-(3,4-dimethoxybenzyl)pyrrolidine, a key intermediate in dual orexin receptor antagonists. The synthetic route involved:
N-Benzylation of pyrrolidinone.
Functionalization at the C-3/C-4 positions via malonate derivatives or electrophilic substitution.
Chiral resolution using HPLC with a chiral stationary phase to isolate enantiomers .
The benzyl group enhances lipophilicity, aiding blood-brain barrier penetration .
Q. Advanced: What strategies address racemization in chiral derivatives of this compound?
Answer:
Racemization at the malonate central carbon is a common challenge. Mitigation strategies include:
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps.
- Dynamic kinetic resolution : Employ enzymes like lipases in biphasic systems to favor one enantiomer.
- Low-temperature reactions : Conduct syntheses below 0°C to slow epimerization .
For example, racemic mixtures of malonamide derivatives were resolved using preparative chiral HPLC with amylose-based columns .
Q. Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?
Answer:
Discrepancies in literature data (e.g., boiling point: 76–78°C at 0.1 mmHg vs. >112°C ) arise from measurement conditions. To ensure accuracy:
- Validate experimental setups : Use calibrated equipment (e.g., digital manometers for vacuum distillation).
- Cross-reference multiple sources : Prioritize peer-reviewed studies over vendor catalogs.
- Replicate measurements : For example, density (1.09–1.095 g/mL) should align across differential scanning calorimetry (DSC) and pycnometry .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
The compound is classified as Xi (Irritant) . Key precautions include:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods due to vapor pressure (7.23×10⁻⁵ mmHg at 25°C) .
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : Flush eyes with water for 15 minutes; seek medical attention for skin contact .
Q. Advanced: What analytical techniques optimize reaction monitoring in this compound syntheses?
Answer:
- In situ FTIR : Track carbonyl group conversion (e.g., disappearance of 2-pyrrolidinone’s peak at 1680 cm⁻¹).
- LC-MS : Monitor intermediates and byproducts in real time.
- NMR kinetics : Use deuterated solvents (e.g., DMSO-d6) to assess reaction progress without quenching .
For example, TLC (silica gel, UV detection) with ethyl acetate/hexane (3:7) effectively separates starting materials and products .
Q. Advanced: How can computational modeling enhance the application of this compound in drug design?
Answer:
- Docking studies : Predict binding affinity of pyrrolidinone derivatives to targets like orexin receptors using AutoDock Vina.
- QM/MM simulations : Optimize transition states in N-benzylation reactions to improve yields.
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~1.55 for this compound) .
Properties
IUPAC Name |
1-benzylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQCTGSDJLWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200959 | |
Record name | 1-Benzyl-3-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5291-77-0 | |
Record name | 1-Benzyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5291-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5291-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-3-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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